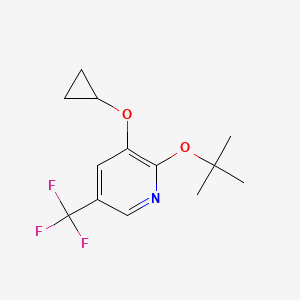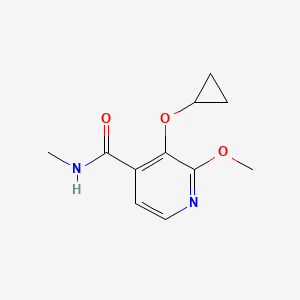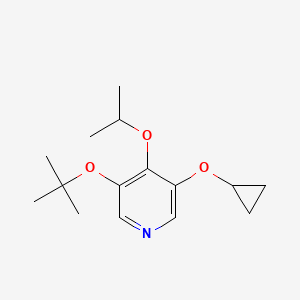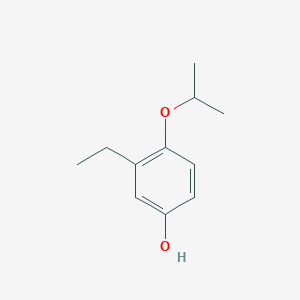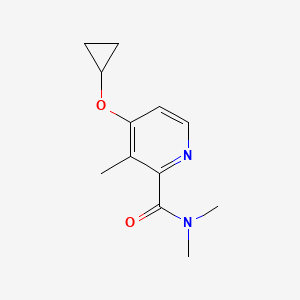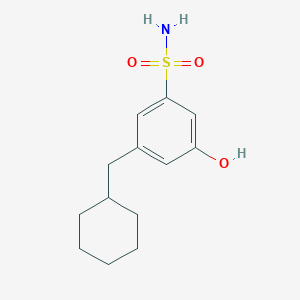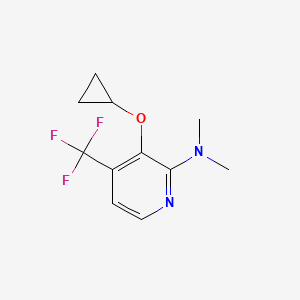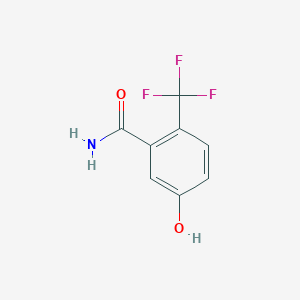
3-Cyclopropoxy-4-ethyl-5-iodopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-4-ethyl-5-iodopyridine is a heterocyclic organic compound with the molecular formula C10H12INO and a molecular weight of 289.11 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an ethyl group, and an iodine atom attached to a pyridine ring. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
The synthesis of 3-Cyclopropoxy-4-ethyl-5-iodopyridine typically involves the iodination of a pyridine derivative followed by the introduction of the cyclopropoxy and ethyl groups. One common method involves the halogenation of pyridine at the desired position using iodine and a suitable catalyst. The cyclopropoxy group can be introduced via a nucleophilic substitution reaction, while the ethyl group can be added through an alkylation reaction .
Analyse Chemischer Reaktionen
3-Cyclopropoxy-4-ethyl-5-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-4-ethyl-5-iodopyridine is used extensively in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of various biologically active molecules and pharmaceuticals. In medicinal chemistry, it is used to develop new drugs with potential therapeutic applications. Additionally, it is employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Wirkmechanismus
The specific mechanism of action of 3-Cyclopropoxy-4-ethyl-5-iodopyridine depends on its application. In general, the compound interacts with molecular targets through its functional groups, which can form covalent or non-covalent bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets involved vary depending on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropoxy-4-ethyl-5-iodopyridine can be compared to other iodopyridine derivatives, such as:
2-Iodopyridine: Similar in structure but with the iodine atom at the second position.
3-Iodopyridine: The iodine atom is at the third position, and it is used in the synthesis of pyridine alkaloids and other biologically active compounds.
4-Cyclopropoxy-3-ethyl-5-iodopyridine: Similar to this compound but with different substitution patterns.
These comparisons highlight the unique substitution pattern of this compound, which can influence its reactivity and applications in research and development.
Eigenschaften
Molekularformel |
C10H12INO |
|---|---|
Molekulargewicht |
289.11 g/mol |
IUPAC-Name |
3-cyclopropyloxy-4-ethyl-5-iodopyridine |
InChI |
InChI=1S/C10H12INO/c1-2-8-9(11)5-12-6-10(8)13-7-3-4-7/h5-7H,2-4H2,1H3 |
InChI-Schlüssel |
CQZYUBAQXFEOJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=NC=C1OC2CC2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


